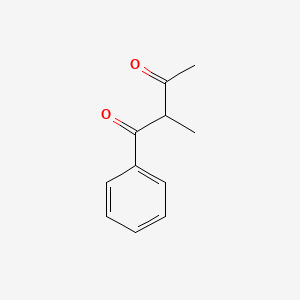

2-Methyl-1-phenylbutane-1,3-dione

概要

説明

2-Methyl-1-phenylbutane-1,3-dione is an organic compound with the molecular formula C11H12O2. It is a diketone, meaning it contains two ketone functional groups. This compound is also known by its IUPAC name, (3Z)-4-hydroxy-3-methyl-4-phenyl-3-buten-2-one . It is used in various chemical reactions and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

2-Methyl-1-phenylbutane-1,3-dione can be synthesized through several methods. One common synthetic route involves the Claisen condensation of acetophenone with ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:

C6H5COCH3+CH3COOCH2CH3→C6H5COCH2COCH3+CH3CH2OH

The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Types of Reactions

2-Methyl-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols .

科学的研究の応用

Medicinal Chemistry

Potential Alzheimer's Disease Treatment

Recent studies have investigated the use of 2-methyl-1-phenylbutane-1,3-dione as a building block for synthesizing multifunctional agents aimed at treating Alzheimer's disease. The compound has been conjugated with tacrine derivatives to enhance its therapeutic efficacy. These conjugates exhibit potential for dual action—acting as both cholinesterase inhibitors and neuroprotective agents . The synthesis involves refluxing the diketone with specific hydrazines to create derivatives that can be tested for biological activity.

Coordination Chemistry

Ligand Properties

The compound has been utilized in the formation of mixed ligand complexes with alkaline earth metals. In these reactions, this compound acts as a b-diketone ligand that coordinates with metal ions such as magnesium and calcium. These complexes are of interest due to their unique structural and electronic properties, which can lead to applications in catalysis and materials science .

Organic Synthesis

Synthetic Intermediates

In organic synthesis, this compound serves as an important intermediate for constructing various organic compounds. It participates in reactions such as aldol condensations and Michael additions, facilitating the formation of more complex molecular architectures. The versatility of this diketone allows chemists to modify it further to produce a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential Alzheimer's treatment through conjugation with tacrine derivatives |

| Coordination Chemistry | Formation of mixed ligand complexes with alkaline earth metals |

| Organic Synthesis | Used as an intermediate in aldol reactions and Michael additions |

| Safety Considerations | Causes skin and eye irritation; requires protective measures during handling |

作用機序

The mechanism of action of 2-Methyl-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity is due to the presence of the α,β-unsaturated carbonyl system, which makes the compound electrophilic .

類似化合物との比較

Similar Compounds

1-Phenyl-1,3-butanedione: Similar in structure but lacks the methyl group at the 2-position.

2,4-Pentanedione: A symmetrical diketone with different substituents.

1,3-Diphenyl-1,3-propanedione: Contains two phenyl groups instead of one.

Uniqueness

2-Methyl-1-phenylbutane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the 2-position and the phenyl group at the 1-position makes it a versatile compound in various chemical transformations and applications .

生物活性

2-Methyl-1-phenylbutane-1,3-dione, a β-dicarbonyl compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and pharmacological implications.

Chemical Structure and Synthesis

The molecular formula of this compound is . It can be synthesized through various methods, including cross-condensation reactions involving methyl acetate and methyl phenyl ketone . The compound belongs to a class of diketones known for their diverse biological activities, particularly in relation to oxidative stress and inflammation.

Antioxidant Properties

β-Dicarbonyl compounds like this compound exhibit significant antioxidant activity. This property is largely attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. The enol form of these compounds is particularly effective in neutralizing reactive oxygen species (ROS), which play a crucial role in various pathological conditions including cardiovascular diseases and cancer .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound possess anti-inflammatory properties. In vitro studies have shown that they can inhibit the expression of inflammatory markers such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) . These findings suggest potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. Molecular docking studies have indicated that this compound can interact with tumor-associated proteins such as protein tyrosine kinase 6 (PTK6), which is involved in cancer progression . Additionally, MTT assays conducted on breast cancer cell lines have demonstrated cytotoxic effects, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Activity Type | Methodology | Findings |

|---|---|---|

| Antioxidant | In vitro assays | Significant reduction in ROS levels |

| Anti-inflammatory | COX-2 inhibition assays | Decreased expression of inflammatory markers |

| Anticancer | MTT assay on breast cancer cells | Cytotoxic effects observed; potential for further development |

Case Study: Antioxidant Activity

In a study examining the antioxidant capabilities of various diketones, including this compound, it was found that these compounds effectively reduced lipid peroxidation levels in cell cultures. The study utilized DPPH radical scavenging assays to quantify antioxidant activity, providing compelling evidence for the compound's protective effects against oxidative damage .

特性

IUPAC Name |

2-methyl-1-phenylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNJRGVFXLVQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341019 | |

| Record name | 2-Methyl-1-phenylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6668-24-2 | |

| Record name | 2-Methyl-1-phenylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。